molecular formula C14H17N3O2 B6352909 Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1019009-93-8

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6352909
CAS No.: 1019009-93-8
M. Wt: 259.30 g/mol
InChI Key: IBCRTZVJDHADHH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The resulting intermediate is then cyclized to form the pyrazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile: Contains a nitrile group instead of an ester group.

Uniqueness

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl ester group, an amino group, and a dimethylphenyl substituent. The molecular formula is C13H16N3O2C_{13}H_{16}N_{3}O_{2}, and its structure can be represented as follows:

SMILES CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)N\text{SMILES }CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)C)N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization of the intermediate to form the pyrazole ring. The final product is obtained through esterification processes.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In particular, compounds with similar structures have demonstrated selective COX-2 inhibition, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Analgesic Effects

In preclinical models, this compound has been evaluated for its analgesic properties. The efficacy was assessed using various pain models, including the carrageenan-induced paw edema test in rats. Results indicated a dose-dependent reduction in pain responses, suggesting potential use as an analgesic agent .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. For example, it was found to inhibit cell proliferation in breast cancer cells through modulation of specific signaling pathways .

Case Study 1: COX Inhibition

A study involving the synthesis of various pyrazole derivatives demonstrated that this compound exhibited a COX-2 selectivity index significantly higher than traditional NSAIDs. Histopathological analysis showed minimal degenerative changes in treated rats' organs, indicating a favorable safety profile .

Case Study 2: Analgesic Evaluation

In another study focusing on pain management, this compound was tested against standard analgesics in a controlled setting. The results showed that it provided comparable analgesic effects to established drugs while maintaining a lower risk of adverse effects .

Research Findings Summary

Biological Activity Mechanism Model/Study Outcome
Anti-inflammatoryCOX inhibitionRat paw edema modelSignificant reduction in inflammation
AnalgesicPain pathway modulationVarious pain modelsComparable efficacy to standard analgesics
AnticancerApoptosis inductionBreast cancer cell linesInhibition of cell proliferation

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRTZVJDHADHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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